molecular formula C8H14O2S2 B6597107 1-({2-[(2-oxopropyl)sulfanyl]ethyl}sulfanyl)propan-2-one CAS No. 91875-37-5

1-({2-[(2-oxopropyl)sulfanyl]ethyl}sulfanyl)propan-2-one

Cat. No.: B6597107
CAS No.: 91875-37-5
M. Wt: 206.3 g/mol
InChI Key: WXYYXRHNRXKKND-UHFFFAOYSA-N
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Description

1-({2-[(2-oxopropyl)sulfanyl]ethyl}sulfanyl)propan-2-one is an organic compound characterized by the presence of sulfanyl (thioether) groups and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-({2-[(2-oxopropyl)sulfanyl]ethyl}sulfanyl)propan-2-one typically involves the reaction of 2-mercaptoacetone with 1,2-dibromoethane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 2-mercaptoacetone attacks the bromoalkane, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-({2-[(2-oxopropyl)sulfanyl]ethyl}sulfanyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-({2-[(2-oxopropyl)sulfanyl]ethyl}sulfanyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly those containing sulfur atoms.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with thiol-containing biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials, particularly those requiring sulfur-containing functional groups.

Mechanism of Action

The mechanism of action of 1-({2-[(2-oxopropyl)sulfanyl]ethyl}sulfanyl)propan-2-one involves its interaction with various molecular targets, primarily through its sulfanyl and ketone functional groups. These interactions can modulate the activity of enzymes and proteins, particularly those containing thiol groups. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

    1-({2-[(2-oxopropyl)sulfanyl]ethyl}sulfanyl)ethan-1-one: Similar structure but with a different alkyl chain length.

    1-({2-[(2-oxopropyl)sulfanyl]ethyl}sulfanyl)butan-2-one: Similar structure but with a longer alkyl chain.

Uniqueness: 1-({2-[(2-oxopropyl)sulfanyl]ethyl}sulfanyl)propan-2-one is unique due to its specific combination of sulfanyl and ketone functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological molecules makes it a valuable compound in research and industry.

Properties

IUPAC Name

1-[2-(2-oxopropylsulfanyl)ethylsulfanyl]propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2S2/c1-7(9)5-11-3-4-12-6-8(2)10/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXYYXRHNRXKKND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSCCSCC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00531566
Record name 1,1'-(Ethane-1,2-diyldisulfanediyl)di(propan-2-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00531566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91875-37-5
Record name 1,1'-(Ethane-1,2-diyldisulfanediyl)di(propan-2-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00531566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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